Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI)

Description

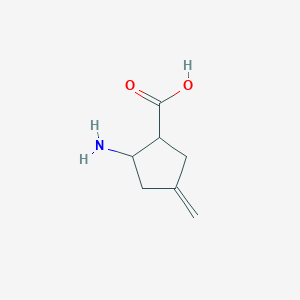

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) is a chiral bicyclic compound featuring a cyclopentane ring substituted with an amino group at position 2 and a methylene group at position 2. Its stereochemical configuration (1R,2S) confers distinct physicochemical and biological properties.

Properties

IUPAC Name |

2-amino-4-methylidenecyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOUGZGFAYMUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C(C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870207 | |

| Record name | 2-Amino-4-methylidenecyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and methylene groups.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the methylene group to other functional groups.

Substitution: The amino group can participate in substitution reactions to form derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The target compound is compared below with key analogs based on substituent positions, stereochemistry, and functional groups:

Physicochemical Properties

- Melting Points: The 3-amino derivative (71830-08-5) exhibits a high melting point (172.1°C) due to strong hydrogen bonding . Methyl esters (e.g., 362485-20-9) typically have lower melting points than carboxylic acids due to reduced polarity .

- Solubility :

- Carboxylic acid derivatives (e.g., target compound) are generally water-soluble, whereas esters (e.g., 362485-20-9) show higher organic solvent solubility .

Biological Activity

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, (1R,2S)-(9CI) is an organic compound with significant biological activity, particularly noted for its potential as an antifungal agent. This article delves into the compound's synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C7H11NO2

- Molecular Weight : 141.17 g/mol

- CAS Number : 198022-65-0

The compound features a cyclopentane ring with a carboxylic acid and an amino group, contributing to its unique chemical properties and biological activities.

Antifungal Properties

Research indicates that cyclopentanecarboxylic acid, 2-amino-4-methylene-, exhibits notable antifungal activity against various Candida species. In particular, it has demonstrated protective effects in infected mice against Candida albicans infections, suggesting its potential utility in antifungal treatments .

Mechanism of Action :

- The compound interacts with fungal cell membranes and enzymes involved in fungal metabolism, which is crucial for understanding its mechanism of action as an antifungal agent.

Synthesis Methods

Several synthesis methods for cyclopentanecarboxylic acid, 2-amino-4-methylene-, have been reported. These include:

- Direct Amination : Involving the reaction of cyclopentanecarboxylic acid derivatives with amines.

- Cyclization Reactions : Utilizing appropriate precursors to form the cyclopentane structure.

Comparative Analysis

To better understand the uniqueness of cyclopentanecarboxylic acid, 2-amino-4-methylene-, a comparison with similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopentanecarboxylic acid | C5H8O2 | Basic structure without amino substitution |

| 2-Aminocyclopentanecarboxylic acid | C7H11NO2 | Contains an amino group at a different position |

| Cyclohexanecarboxylic acid | C6H10O2 | Similar carboxylic structure but larger ring |

| 3-Aminocyclobutanecarboxylic acid | C6H11NO2 | Smaller ring size with similar functional groups |

The presence of both carboxylic and amino groups on the cyclopentane framework enhances its biological activity compared to similar compounds.

Efficacy Against Fungal Infections

A study highlighted the efficacy of cyclopentanecarboxylic acid in treating Candida infections in mice models. The compound was able to reduce fungal load significantly compared to untreated controls, indicating its potential as a therapeutic agent in clinical settings.

Cytotoxic Activity

While the primary focus has been on antifungal properties, there are indications that this compound may also exhibit cytotoxic effects against certain cancer cell lines. Further studies are required to explore this aspect comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.